rac N-Demethyl Promethazine Hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

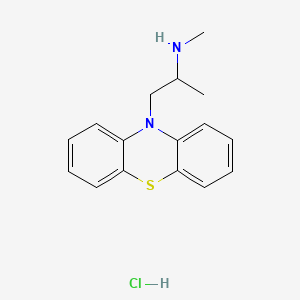

N-methyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S.ClH/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10,12,17H,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGGTRGRXVNMMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747473 |

Source

|

| Record name | N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60113-77-1 |

Source

|

| Record name | N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: rac N-Demethyl Promethazine Hydrochloride (CAS 60113-77-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac N-Demethyl Promethazine Hydrochloride, also known as Norpromethazine Hydrochloride, is a primary metabolite of the first-generation antihistamine, promethazine.[1] As a significant biotransformation product, it is crucial for understanding the pharmacokinetics, pharmacodynamics, and overall safety profile of its parent compound. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, synthesis, purification, analytical methodologies, and pharmacological profile.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 60113-77-1 | [2][3] |

| Molecular Formula | C₁₆H₁₉ClN₂S | [2][4] |

| Molecular Weight | 306.85 g/mol | [2][4] |

| IUPAC Name | N-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine;hydrochloride | [2] |

| Synonyms | Norpromethazine Hydrochloride, Promethazine Impurity C | [1][5] |

| Appearance | White to Off-White Solid | [6] |

| Melting Point | 230-232°C (decomposes) | [4][6] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water. | [6] |

| Storage Temperature | Refrigerator (+2 to +8 °C) | [6][7] |

Metabolism and Synthesis

Metabolic Pathway

rac N-Demethyl Promethazine is a major metabolite of promethazine, formed primarily in the liver. The N-demethylation is a phase I metabolic reaction catalyzed by the cytochrome P450 enzyme system, with CYP2D6 being the principal enzyme responsible for this transformation.[8][9] This metabolic process is a key factor in the clearance and overall pharmacological effect of promethazine.[10][11]

Caption: Metabolic conversion of Promethazine to N-Demethyl Promethazine.

Representative Synthesis Protocol

Disclaimer: This is a theoretical protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Synthesis of N-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine (Free Base)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenothiazine (1 equivalent) in a suitable anhydrous solvent such as toluene.

-

Add a strong base, for example, sodium amide (NaNH₂) or sodium hydride (NaH) (1.1 equivalents), portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 1-2 hours to ensure complete deprotonation of the phenothiazine nitrogen.

-

To the resulting solution, add 1-chloro-N-methylpropan-2-amine (1.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude free base of N-Demethyl Promethazine.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a suitable organic solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield this compound.

Purification

The crude product can be purified by recrystallization.

Representative Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.

-

If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter through celite.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methodologies

A variety of analytical techniques can be employed for the identification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis of promethazine and its metabolites.[12][13][14]

Representative HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 7.0).[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: UV detection at 254 nm.[13]

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent.

Caption: A typical workflow for the analysis of rac N-Demethyl Promethazine HCl by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Representative GC-MS Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial temperature of ~150°C, ramped up to ~300°C.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the molecule. Expected signals would correspond to the protons and carbons of the phenothiazine ring system and the N-methyl-aminopropyl side chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching would be expected.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. The exact mass can be determined using high-resolution mass spectrometry.[2]

Pharmacological Properties

The pharmacological profile of rac N-Demethyl Promethazine is not as extensively studied as its parent compound, promethazine. However, as a primary metabolite, it is expected to exhibit some of the pharmacological activities of promethazine, potentially with different potencies.

Mechanism of Action

Promethazine exerts its effects by antagonizing several receptors, including histamine H1, dopamine D2, muscarinic, and alpha-adrenergic receptors.[15][16] It is plausible that N-Demethyl Promethazine retains some of these activities. The antihistaminic action is due to the blockade of H1 receptors.[17] The sedative and antiemetic effects are attributed to its actions on central histaminergic and dopaminergic receptors.[17]

Receptor Binding Profile

Detailed receptor binding affinity data specifically for rac N-Demethyl Promethazine is limited. However, the N-demethylation of other phenothiazines can alter their receptor binding profiles. It is anticipated that N-Demethyl Promethazine would still possess affinity for histamine and dopamine receptors, though the potency may differ from that of promethazine.

Signaling Pathways

Promethazine has been shown to interact with several signaling pathways. For instance, it can suppress the PI3K/AKT signaling pathway, which is involved in cell survival and proliferation.[8] The extent to which N-Demethyl Promethazine modulates these or other signaling pathways requires further investigation.

Caption: Postulated receptor targets and effects of Promethazine and its metabolite.

Conclusion

This compound is a key metabolite of promethazine, playing a significant role in its overall pharmacology. This technical guide has provided a detailed overview of its physicochemical properties, metabolic formation, representative synthesis and purification protocols, and analytical methodologies. While its specific pharmacological profile warrants further investigation, its structural similarity to promethazine suggests a comparable, though potentially quantitatively different, interaction with various receptors and signaling pathways. The information presented here serves as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacology, and analytical chemistry.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C16H19ClN2S | CID 71315401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [lgcstandards.com]

- 4. This compound , 0.95 , 60113-77-1 - CookeChem [cookechem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 60113-77-1 [chemicalbook.com]

- 7. This compound, 25 mg, CAS No. 60113-77-1 | Impurities | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 8. benchchem.com [benchchem.com]

- 9. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. Promethazine (PIM 439) [inchem.org]

- 12. benchchem.com [benchchem.com]

- 13. globalscientificjournal.com [globalscientificjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Promethazine Hydrochloride | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Norpromethazine Hydrochloride: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpromeazine hydrochloride, also known as N-demethylpromethazine, is a significant metabolite of the first-generation antihistamine, promethazine.[1] As a phenothiazine derivative, it shares the characteristic tricyclic structure that is fundamental to the pharmacological activity of this class of compounds. Understanding the chemical structure and synthesis of norpromethazine hydrochloride is crucial for researchers in medicinal chemistry, pharmacology, and drug metabolism studies. This technical guide provides a comprehensive overview of its chemical properties and outlines plausible synthetic routes based on established chemical principles for phenothiazine derivatives.

Chemical Structure and Physicochemical Properties

Norpromeazine hydrochloride is the hydrochloride salt of the N-demethylated form of promethazine. The core structure consists of a phenothiazine ring system, where two benzene rings are fused to a central 1,4-thiazine ring. An N-methyl-2-aminopropyl side chain is attached to the nitrogen atom of the phenothiazine ring.

Table 1: Physicochemical Properties of Norpromethazine Hydrochloride

| Property | Value | Reference |

| Formal Name | N,α-dimethyl-10H-phenothiazine-10-ethanamine, monohydrochloride | [1] |

| Synonyms | Norpromethazine, N-demethyl Promethazine, DMPZ | [1] |

| CAS Number | 60113-77-1 | [1] |

| Molecular Formula | C₁₆H₁₈N₂S • HCl | [1] |

| Molecular Weight | 306.9 g/mol | [1] |

| SMILES | CC(NC)CN1C2=C(C=CC=C2)SC3=CC=CC=C31.Cl | [1] |

| InChI Key | DJGGTRGRXVNMMY-UHFFFAOYSA-N | [1] |

Synthesis of Norpromethazine Hydrochloride

The synthesis of Norpromethazine hydrochloride can be approached through methods analogous to those used for other N-substituted phenothiazine derivatives. The foundational step for these syntheses is the preparation of the phenothiazine core.

Synthesis of the Phenothiazine Core

The phenothiazine nucleus is typically synthesized via the Bernthsen synthesis, which involves the reaction of diphenylamine with sulfur at high temperatures, often with a catalytic amount of iodine.

Proposed Synthetic Routes for Norpromethazine

Two plausible synthetic routes for Norpromethazine from the phenothiazine core are presented below.

Route 1: N-Alkylation of Phenothiazine

This is a direct and common method for the synthesis of N-substituted phenothiazines. It involves the alkylation of the nitrogen atom of the phenothiazine ring with a suitable haloalkylamine.

Route 2: Synthesis via Reductive Amination

An alternative approach involves the formation of a ketone intermediate followed by reductive amination. This multi-step synthesis offers flexibility in introducing the amine group.

Proposed Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis of Norpromethazine hydrochloride based on the proposed routes. These protocols are derived from standard procedures for analogous chemical transformations.

Protocol for Route 1: N-Alkylation of Phenothiazine

-

Deprotonation of Phenothiazine: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, a solution of phenothiazine (1 equivalent) in anhydrous toluene is prepared. To this solution, sodium amide (1.1 equivalents) is added portion-wise at room temperature. The mixture is then heated to reflux for 2-3 hours to ensure complete formation of the sodium salt of phenothiazine.

-

N-Alkylation: The reaction mixture is cooled to room temperature. A solution of 2-chloro-N-methylpropan-1-amine (1.2 equivalents) in anhydrous toluene is added dropwise. The reaction mixture is then heated to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification of the Free Base: After completion of the reaction, the mixture is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Norpromethazine free base. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: The purified Norpromethazine free base is dissolved in anhydrous diethyl ether or isopropanol. A solution of hydrochloric acid in the corresponding solvent is added dropwise with stirring until the precipitation is complete. The resulting solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to afford Norpromethazine hydrochloride as a solid.

Protocol for Route 2: Synthesis via Reductive Amination

-

Synthesis of 1-(Phenothiazin-10-yl)propan-2-one: Phenothiazine (1 equivalent) and potassium carbonate (1.5 equivalents) are suspended in acetone. 1-Chloro-2-propanone (1.2 equivalents) is added, and the mixture is heated to reflux for 12-18 hours. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., dichloromethane), washed with water, dried over anhydrous sodium sulfate, and concentrated to give the crude ketone, which can be purified by column chromatography.

-

Reductive Amination: The purified 1-(phenothiazin-10-yl)propan-2-one (1 equivalent) is dissolved in methanol. Methylamine (as a solution in a suitable solvent, 2-3 equivalents) is added, followed by the addition of sodium cyanoborohydride (1.5 equivalents). The reaction mixture is stirred at room temperature for 24-48 hours. The pH of the reaction should be maintained between 6 and 7 by the periodic addition of a weak acid (e.g., acetic acid).

-

Work-up and Purification of the Free Base: The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude Norpromethazine free base. Purification is performed by column chromatography.

-

Salt Formation: The purified free base is converted to the hydrochloride salt as described in step 4 of the N-alkylation protocol.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and plausible synthetic pathways for Norpromethazine hydrochloride. While it is primarily known as a metabolite of promethazine, its synthesis can be achieved through established methods in organic chemistry, such as N-alkylation of the phenothiazine core or a multi-step route involving reductive amination. The protocols and diagrams presented herein offer a valuable resource for researchers engaged in the study and development of phenothiazine-based compounds. Further optimization of the proposed reaction conditions would be necessary to achieve high yields and purity for laboratory-scale synthesis or industrial production.

References

N-desmethylpromethazine: A Comprehensive Technical Guide to a Key Promethazine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine, a first-generation antihistamine of the phenothiazine class, undergoes extensive hepatic metabolism, giving rise to several metabolites that influence its pharmacokinetic and pharmacodynamic profile. Among these, N-desmethylpromethazine is a significant product of N-demethylation, a primary phase I metabolic reaction. This technical guide provides an in-depth exploration of N-desmethylpromethazine, covering its metabolic pathway, the enzymatic processes involved, and its quantitative analysis. Detailed experimental protocols for in vitro metabolism studies and analytical quantification are presented, alongside visualizations of key pathways and workflows to support research and development in this area.

Introduction to Promethazine Metabolism

Promethazine ((N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine) is a widely used therapeutic agent with antihistaminic, sedative, antiemetic, and anticholinergic properties.[1] Its clinical efficacy is significantly modulated by its metabolic fate, primarily in the liver. Extensive first-pass metabolism contributes to a relatively low oral bioavailability of approximately 25%.[1][2][3][4] The metabolism of promethazine is complex, involving several key reactions that lead to the formation of various metabolites.

The N-demethylation Pathway of Promethazine

The formation of N-desmethylpromethazine is a result of the N-demethylation of the parent promethazine molecule. This is one of the three major Phase I reactions that promethazine undergoes, the other two being sulfoxidation and ring hydroxylation.[1]

Enzymatic Catalysis

The cytochrome P450 (CYP) enzyme system, located predominantly in the liver, is responsible for the metabolism of promethazine. Specifically, the CYP2D6 isoform has been identified as the principal enzyme catalyzing the N-demethylation, as well as the sulfoxidation and ring hydroxylation, of promethazine.[1][5][6] The N-dealkylation of N,N-dialkylamino moieties is an established biotransformation pathway for many drugs, and in the case of promethazine, it leads to the formation of N-desmethylpromethazine.[7]

Metabolic Significance

N-desmethylpromethazine, along with promethazine sulfoxide, is one of the predominant metabolites of promethazine excreted in the urine.[1][2][6][8][9][10][11][12] The pharmacological activity of N-desmethylpromethazine is an area of interest, as N-dealkylation of other drugs has been shown to result in metabolites with retained, attenuated, or lost pharmacological activities compared to the parent compound.[7]

Below is a diagram illustrating the primary metabolic pathways of promethazine.

Quantitative Analysis of Promethazine and N-desmethylpromethazine

The quantitative assessment of promethazine and its metabolites is crucial for pharmacokinetic studies and for ensuring the quality and stability of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective methods for this purpose.[13]

Urinary Excretion Data

The following table summarizes the urinary excretion of promethazine and its major metabolites after intravenous administration.

| Compound | Percentage of Administered Dose Excreted in Urine | Reference |

| Unchanged Promethazine | 0.64% | [1] |

| N-desmethylpromethazine | 0.02 - 2.02% | [1] |

| Promethazine Sulfoxide | 10% | [1] |

Note: The wide range for N-desmethylpromethazine excretion may reflect individual metabolic differences, potentially due to genetic polymorphisms in CYP2D6.[14]

Analytical Reference Standards

For accurate quantification, analytical reference standards are essential. N-demethyl Promethazine (hydrochloride), also known as Norpromethazine, is commercially available for research and forensic applications.[15][16][17]

| Compound | CAS Number | Molecular Formula | Formula Weight |

| N-demethyl Promethazine (hydrochloride) | 60113-77-1 | C16H18N2S • HCl | 306.9 |

Experimental Protocols

In Vitro Metabolism of Promethazine using Human Liver Microsomes

This protocol outlines a typical experiment to assess the metabolism of promethazine in a controlled in vitro environment.[1]

Objective: To determine the formation of promethazine metabolites, including N-desmethylpromethazine, by human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Promethazine hydrochloride

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Incubator/water bath (37°C)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Prepare a stock solution of promethazine hydrochloride in an appropriate solvent (e.g., water or methanol).

-

In a microcentrifuge tube, combine the following in order: phosphate buffer, human liver microsomes, and the promethazine stock solution to achieve the desired final substrate concentration.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis by HPLC.

The following diagram illustrates the workflow for the in vitro metabolism assay.

HPLC Analysis of Promethazine and its Metabolites

This protocol provides a general method for the separation and quantification of promethazine and its metabolites.[1][13]

Objective: To analyze the metabolites of promethazine from the in vitro assay.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV or mass spectrometry (MS) detector.

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA).[13]

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at a wavelength appropriate for phenothiazines (e.g., 254 nm) or MS for more specific detection and identification.[18]

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the supernatant from the in vitro metabolism assay into the HPLC system.

-

Run the chromatographic separation according to the specified method.

-

Identify and quantify the peaks corresponding to promethazine, N-desmethylpromethazine, and other metabolites by comparing their retention times and detector responses to those of analytical standards.

Signaling Pathways Modulated by Promethazine

Promethazine's diverse pharmacological effects are a result of its interaction with multiple signaling pathways. A thorough understanding of these interactions is essential for drug development and for predicting potential drug-drug interactions.

Promethazine has been shown to affect the following pathways:

-

Dopaminergic Pathways: Promethazine acts as a weak antagonist at D2 dopamine receptors.[2]

-

Histaminergic Pathways: As a potent H1 receptor antagonist, this is its primary mechanism for its antihistaminic effects.[2][19]

-

Cholinergic Pathways: Its anticholinergic properties contribute to its antiemetic and sedative effects.[1]

-

Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) Signaling Pathway: Promethazine has been shown to suppress this critical cell survival pathway, which is an area of investigation in cancer research.[1]

The following diagram provides a simplified overview of the signaling pathways affected by promethazine.

Conclusion

N-desmethylpromethazine is a key metabolite in the biotransformation of promethazine, formed primarily through the action of CYP2D6. Understanding its formation, quantification, and potential pharmacological activity is vital for a comprehensive grasp of promethazine's disposition and effects. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the role of N-desmethylpromethazine and to optimize the therapeutic use of promethazine. The intricate interplay of metabolic and signaling pathways underscores the complexity of promethazine's pharmacology, warranting continued research to ensure its safe and effective clinical application.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics of Promethazine Hydrochloride [medscape.com]

- 3. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Promethazine Hydrochloride | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Promethazine (PIM 439) [inchem.org]

- 10. drugs.com [drugs.com]

- 11. drugs.com [drugs.com]

- 12. Promethazine HCl and Dextromethorphan Hydrobromide Syrup (Promethazine and Dextromethorphan): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. benchchem.com [benchchem.com]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. caymanchem.com [caymanchem.com]

- 16. rac N-Demethyl Promethazine Hydrochloride [lgcstandards.com]

- 17. medkoo.com [medkoo.com]

- 18. globalscientificjournal.com [globalscientificjournal.com]

- 19. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Promethazine EP Impurity C: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of Promethazine EP Impurity C. The information is curated for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and visual workflows to support analytical and development activities.

Introduction

Promethazine EP Impurity C, also known by its chemical name (2RS)-N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine, is a known impurity of the active pharmaceutical ingredient (API) Promethazine.[1] As a phenothiazine derivative, the identification and characterization of this impurity are critical for ensuring the quality, safety, and efficacy of Promethazine-containing drug products. This document outlines its key physical and chemical properties and provides a detailed experimental protocol for its analysis.

Chemical Identity and Physical Properties

Promethazine EP Impurity C is available as a free base and as a hydrochloride salt. The hydrochloride salt is often used as a reference standard in analytical testing.

Table 1: Chemical Identifiers of Promethazine EP Impurity C

| Identifier | Value |

| Chemical Name | (2RS)-N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine[1] |

| Synonyms | N-Desmethyl Promethazine, Desmethyl Promethazine Hydrochloride (for HCl salt), rac N-Demethyl Promethazine Hydrochloride[1][2] |

| IUPAC Name | N-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine |

| CAS Number | 37707-23-6 (Free Base)[3] |

| CAS Number | 60113-77-1 (HCl Salt)[2][3] |

| Molecular Formula | C₁₆H₁₈N₂S (Free Base)[3] |

| Molecular Formula | C₁₆H₁₉ClN₂S (HCl Salt)[4] |

| SMILES | CC(NC)CN1C2=CC=CC=C2SC3=CC=CC=C13.Cl (for HCl salt)[1] |

Table 2: Physicochemical Properties of Promethazine EP Impurity C

| Property | Value |

| Molecular Weight | 270.39 g/mol (Free Base)[2][3] |

| Molecular Weight | 306.85 g/mol (HCl Salt)[5] |

| Appearance | Off-White Solid[5] |

| Solubility | Soluble in Methanol, DMSO[5] |

| Storage | 2-8 °C[5] |

Spectroscopic and Chromatographic Data

Detailed spectroscopic data for Promethazine EP Impurity C is typically provided with the Certificate of Analysis (CoA) from commercial suppliers of the reference standard. The primary techniques used for its structural elucidation and confirmation include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure and confirm the identity of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

While specific peak lists are proprietary to the suppliers, the availability of comprehensive characterization data including ¹H-NMR, Mass Spectrometry, and IR spectroscopy is a standard offering for this reference material.[4]

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of Promethazine and its impurities.[6] Purity analysis of the reference standard is typically performed using HPLC, with purity levels often exceeding 95%.[5]

Experimental Protocols

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of Promethazine and its impurities, including Promethazine EP Impurity C. This method is based on common practices in the pharmaceutical industry for related substances analysis.

Table 3: HPLC Method for the Analysis of Promethazine EP Impurity C

| Parameter | Condition |

| Column | Agilent Eclipse XDB-C18, 250 mm × 4.6 mm, 5 µm[7] |

| Mobile Phase A | Mixture of potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile (80:20 v/v)[7] |

| Mobile Phase B | Mixture of potassium dihydrogen phosphate buffer (pH 3.0), acetonitrile, and methanol (10:10:80 v/v/v)[7] |

| Gradient | A gradient elution is typically employed to separate all related substances. |

| Flow Rate | 1.2 mL/min[7] |

| Column Temperature | 40°C[7] |

| Detection Wavelength | 224 nm[7] |

| Injection Volume | 10 µL |

| Diluent | 0.1% solution of triethylamine in methanol |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Promethazine EP Impurity C reference standard in the diluent to obtain a known concentration.

-

Test Solution: Accurately weigh and dissolve the Promethazine drug substance or a crushed tablet sample in the diluent to achieve a target concentration.

-

Filter all solutions through a 0.45 µm nylon syringe filter before injection.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the identification and characterization of Promethazine EP Impurity C in a pharmaceutical sample.

References

- 1. Promethazine EP Impurity C (HCl salt) | 60113-77-1 | SynZeal [synzeal.com]

- 2. Promethazine EP Impurity C - SRIRAMCHEM [sriramchem.com]

- 3. Promethazine EP Impurity C - CAS - 60113-77-1 | Axios Research [axios-research.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. allmpus.com [allmpus.com]

- 6. benchchem.com [benchchem.com]

- 7. Determination of Related Substances in Promethazine Hydrochloride and Dextromethorphan Hydrobromide in Oral Solution by RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Promethazine to N-demethylpromethazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine is a first-generation antihistamine of the phenothiazine class, possessing antihistaminic, sedative, antiemetic, and anticholinergic properties.[1] Its therapeutic efficacy and potential for drug-drug interactions are significantly influenced by its extensive hepatic metabolism. The primary site of promethazine metabolism is the liver, where it undergoes significant first-pass biotransformation, leading to an oral bioavailability of approximately 25%.[1] A thorough understanding of its metabolic pathways is crucial for optimizing its therapeutic use and for the development of new phenothiazine derivatives. This technical guide provides an in-depth overview of the in vitro metabolism of promethazine, with a specific focus on its N-demethylation to N-demethylpromethazine.

Metabolic Pathways of Promethazine

Promethazine undergoes several Phase I metabolic reactions in the liver, primarily catalyzed by the cytochrome P450 (CYP) enzyme system. The main pathways are N-demethylation, ring hydroxylation, and S-oxidation.[2]

-

N-Demethylation: This process involves the removal of a methyl group from the tertiary amine of the dimethylaminopropyl side chain to form N-demethylpromethazine (also referred to as monodesmethyl-promethazine or Nor1PMZ).[1][3]

-

Ring Hydroxylation: The phenothiazine ring structure can be hydroxylated. Studies have indicated that this reaction has a low Michaelis-Menten constant (Km) in human liver microsomes, suggesting a high affinity of the enzyme for this pathway.[1][2]

-

S-Oxidation: The sulfur atom in the phenothiazine ring is oxidized to form promethazine sulfoxide, a major metabolite.[1]

The primary enzyme responsible for the metabolism of promethazine, including N-demethylation, is Cytochrome P450 2D6 (CYP2D6) .[2][3] Patients who are poor metabolizers of CYP2D6 may experience increased sedation from a standard dose of promethazine.[4]

Figure 1: Primary metabolic pathways of promethazine.

Quantitative Analysis of Promethazine Metabolism

While the metabolic pathways of promethazine have been well-characterized, specific enzyme kinetic parameters for the individual reactions are not extensively detailed in the available literature.[1] Lineweaver-Burk plots have indicated that the hydroxylation of promethazine occurs with a low Km value in human liver microsomes.[2][5] However, specific Km and Vmax values for the N-demethylation of promethazine by CYP2D6 are not readily found in published studies.

The following table summarizes the urinary excretion of promethazine and its major metabolites after intravenous administration, providing an indication of the quantitative contribution of each pathway in vivo.

| Compound | Percentage of Administered Dose Excreted in Urine |

| Unchanged Promethazine | 0.64%[1] |

| N-demethylpromethazine | 0.02 - 2.02%[1] |

| Promethazine Sulfoxide | 10%[1] |

Experimental Protocols

In Vitro Metabolism of Promethazine using Human Liver Microsomes

This protocol describes a typical experiment to assess the metabolism of promethazine in a controlled in vitro setting.

Objective: To determine the formation of N-demethylpromethazine from promethazine when incubated with human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Promethazine hydrochloride

-

N-demethylpromethazine (as a reference standard)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1]

-

Phosphate buffer (100 mM, pH 7.4)[6]

-

Acetonitrile (ice-cold, HPLC grade)

-

Incubator/water bath (37°C)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Incubation:

-

In a microcentrifuge tube, combine the following in order: phosphate buffer, human liver microsomes (a typical concentration is 0.5 mg protein/mL), and the promethazine stock solution to achieve the desired final substrate concentration.[8]

-

Pre-incubate the mixture at 37°C for 5 minutes.[1]

-

Initiate the metabolic reaction by adding the prepared NADPH regenerating system.[1]

-

Incubate the reaction mixture at 37°C for a specified time period (e.g., 0, 5, 15, 30, and 60 minutes).[2]

-

-

Reaction Termination:

-

Sample Processing:

-

Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.[9]

-

Carefully transfer the supernatant to a new tube for analysis.

-

Figure 2: Experimental workflow for in vitro metabolism.

LC-MS/MS Analysis of Promethazine and N-demethylpromethazine

This protocol outlines a general method for the quantification of promethazine and its metabolite, N-demethylpromethazine.

Objective: To quantify the amount of N-demethylpromethazine formed in the in vitro metabolism assay.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Materials:

-

Supernatant from the in vitro metabolism assay

-

Promethazine and N-demethylpromethazine reference standards

-

Deuterated promethazine (PMZ-d6) as an internal standard[3]

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

Procedure:

-

Sample Preparation:

-

The supernatant from the in vitro metabolism assay can often be directly injected, or it may be further processed by evaporation and reconstitution in the mobile phase.[9]

-

For analysis from biological matrices like plasma, a protein precipitation step followed by evaporation and reconstitution is common.[9] A typical procedure involves adding methanol to the plasma sample containing an internal standard, vortexing, and centrifuging to remove precipitated proteins.[9]

-

-

Chromatographic Conditions (Example):

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for promethazine, N-demethylpromethazine, and the internal standard are monitored.[3]

-

-

Quantification:

-

A calibration curve is generated using known concentrations of N-demethylpromethazine and the internal standard.

-

The concentration of N-demethylpromethazine in the experimental samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways Modulated by Promethazine

Beyond its metabolism, promethazine interacts with several key signaling pathways, which contributes to its diverse pharmacological effects.

-

Dopaminergic Pathway: Promethazine acts as a direct antagonist at mesolimbic dopamine D2 receptors in the brain.[1] This action is thought to underlie its antiemetic and weak antipsychotic effects.

-

PI3K/AKT Pathway: Promethazine has been demonstrated to suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[1] By inhibiting this critical cell survival pathway, promethazine can induce apoptosis and inhibit cell proliferation, which is an area of interest in cancer research.[1]

Figure 3: Key signaling pathways modulated by promethazine.

Conclusion

The in vitro N-demethylation of promethazine to N-demethylpromethazine is a key metabolic pathway primarily mediated by the CYP2D6 enzyme. The use of human liver microsomes provides a robust system for studying this biotransformation. While detailed kinetic parameters for this specific reaction are not widely available in the literature, the experimental protocols outlined in this guide provide a framework for researchers to investigate the metabolism of promethazine and to quantify the formation of its metabolites using sensitive analytical techniques such as LC-MS/MS. A comprehensive understanding of these metabolic processes is essential for drug development, clinical pharmacology, and personalized medicine.

References

- 1. NADPH Regeneration System [promega.sg]

- 2. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. bioivt.com [bioivt.com]

- 8. pharmaron.com [pharmaron.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

Pharmacokinetics of N-demethylated Promethazine in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine, a first-generation H1 receptor antagonist of the phenothiazine class, undergoes extensive hepatic metabolism in humans, leading to the formation of various metabolites. One of the primary metabolites is N-demethylated promethazine, also known as norpromethazine. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of N-demethylated promethazine in humans. The document summarizes the limited available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways and experimental workflows.

Metabolic Pathway of Promethazine to N-demethylated Promethazine

Promethazine is principally metabolized in the liver, with N-demethylation being one of the key phase I reactions. This process involves the removal of a methyl group from the tertiary amine of the promethazine side chain, resulting in the formation of N-demethylated promethazine. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme system, with CYP2D6 being the major isoform involved.[1] N-demethylated promethazine is a significant metabolite alongside promethazine sulfoxide.[2]

Metabolic conversion of Promethazine to N-demethylated Promethazine.

Quantitative Pharmacokinetic Data

Despite being a primary metabolite, publicly available literature containing detailed quantitative pharmacokinetic parameters for N-demethylated promethazine (e.g., Cmax, Tmax, AUC, and half-life) in human plasma is scarce. The majority of pharmacokinetic studies on promethazine focus on the parent drug.

However, a study by Song and Putcha (2001) developed and validated a method for the simultaneous quantification of promethazine and its metabolites, including N-demethylated promethazine (referred to as monodesmethyl promethazine), in human urine. While this study does not provide plasma pharmacokinetic parameters, it establishes the groundwork for such analyses and offers a lower limit of quantitation for the metabolite in a biological matrix.

Table 1: Quantitative Data for N-demethylated Promethazine in Human Urine

| Parameter | Value | Matrix | Reference |

| Lower Limit of Quantitation (LLOQ) | 2.50 ng/ml | Urine | [3] |

Experimental Protocols

Quantification of N-demethylated Promethazine in Human Urine

The following protocol is based on the methodology described by Song and Putcha (2001) for the analysis of promethazine and its metabolites in human urine.[3]

Objective: To quantify the concentration of N-demethylated promethazine in human urine samples.

Methodology: On-line solid-phase extraction and column-switching high-performance liquid chromatography (HPLC).

Instrumentation:

-

HPLC system with column-switching capabilities

-

Extraction column

-

Analytical column

Reagents:

-

Acetonitrile

-

Methanol

-

Ammonium acetate buffer

-

Reference standards for promethazine and its metabolites, including N-demethylated promethazine

Procedure:

-

Sample Preparation: Urine samples are centrifuged to remove particulate matter. An internal standard is added to the supernatant.

-

On-line Solid-Phase Extraction:

-

A defined volume of the prepared urine sample is injected onto the extraction column.

-

The extraction column is washed with a gradient elution to remove interfering matrix components.

-

-

Column-Switching and Chromatographic Separation:

-

After the wash step, the valve is switched, and the retained analytes (including N-demethylated promethazine) are eluted from the extraction column onto the analytical column using a mobile phase with a higher solvent strength.

-

The analytes are then separated on the analytical column.

-

-

Detection: The separated compounds are detected using a suitable detector (e.g., UV-Vis or mass spectrometer).

-

Quantification: The concentration of N-demethylated promethazine is determined by comparing its peak area to that of the internal standard and a calibration curve constructed with known concentrations of the reference standard.

Workflow for the quantification of N-demethylated promethazine in urine.

Discussion and Future Directions

The significant gap in the literature regarding the detailed pharmacokinetics of N-demethylated promethazine in humans presents a clear area for future research. While the metabolite is known to be formed, its contribution to the overall pharmacological and potential toxicological profile of promethazine remains to be fully elucidated. Future studies should focus on:

-

Developing and validating sensitive analytical methods for the simultaneous quantification of promethazine and its major metabolites, including N-demethylated promethazine, in human plasma.

-

Conducting comprehensive pharmacokinetic studies in healthy volunteers and patient populations to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life of N-demethylated promethazine.

-

Investigating the potential pharmacodynamic activity of N-demethylated promethazine to understand its contribution to the therapeutic and adverse effects of the parent drug.

A more complete understanding of the pharmacokinetics of N-demethylated promethazine will be invaluable for optimizing promethazine therapy, predicting drug-drug interactions, and ensuring patient safety.

References

N-demethyl promethazine as a biomarker for promethazine use

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Promethazine, a first-generation phenothiazine antihistamine, is widely used for its sedative, antiemetic, and anticholinergic properties. Understanding its metabolic fate is crucial for clinical pharmacology, drug development, and forensic toxicology. This technical guide provides a comprehensive overview of N-demethyl promethazine as a key biomarker for promethazine use. We will delve into the metabolic pathways, present quantitative data on its formation and excretion, detail experimental protocols for its detection, and visualize the underlying processes.

Metabolic Pathway of Promethazine to N-demethyl promethazine

Promethazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system, with CYP2D6 being a principal isoform.[1] One of the significant phase I metabolic reactions is N-demethylation, which involves the removal of a methyl group from the tertiary amine side chain of the promethazine molecule. This biotransformation results in the formation of the active metabolite, N-demethyl promethazine (also known as N-desmethylpromethazine or norpromethazine).[1]

This metabolic process is a key indicator of promethazine exposure and can be influenced by an individual's genetic makeup, particularly polymorphisms in the CYP2D6 gene. Consequently, the presence and concentration of N-demethyl promethazine in biological matrices can provide valuable insights into an individual's metabolic phenotype, classifying them as poor, intermediate, or extensive metabolizers. This information is critical for dose adjustments and understanding potential drug-drug interactions.

Quantitative Data

The presence and concentration of N-demethyl promethazine relative to the parent drug can serve as a reliable indicator of recent promethazine administration. The following tables summarize key quantitative data from scientific literature regarding the detection and measurement of N-demethyl promethazine.

Table 1: Urinary Excretion of Promethazine and Metabolites

This table presents the percentage of an administered dose of promethazine excreted in the urine as the unchanged parent drug and its N-demethylated metabolite.

| Analyte | Percentage of Administered Dose Excreted in Urine |

| Unchanged Promethazine | ~1% |

| N-demethyl promethazine | 0.02 - 2.02%[1] |

| Promethazine Sulfoxide | 10%[1] |

Table 2: Analytical Method Validation for N-demethyl promethazine in Swine Tissues

This table provides validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of N-demethyl promethazine (Nor1PMZ) in various biological tissues. While this data is from a study in swine, it provides a strong indication of the achievable sensitivity and linearity of modern analytical methods.[2]

| Parameter | Muscle, Liver, Kidney | Fat |

| Linear Range | 0.5 - 50 µg/kg | 0.1 - 50 µg/kg |

| Limit of Detection (LOD) | 0.1 µg/kg | 0.05 µg/kg |

| Limit of Quantification (LOQ) | 0.5 µg/kg | 0.1 µg/kg |

Table 3: Analytical Method Validation for N-demethyl promethazine in Urine

This table outlines the validation parameters for an LC-MS/MS method for the quantification of monodesmethyl promethazine in urine.[3]

| Parameter | Value |

| Linear Range | 2.5 - 1400 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2.50 ng/mL |

| Intra-assay Precision (C.V.) | < 5.5% |

| Inter-assay Precision (C.V.) | < 5.5% |

| Accuracy (Bias) | Within ± 11.8% |

Experimental Protocols

Accurate detection and quantification of N-demethyl promethazine are paramount for its validation and use as a biomarker. Below are detailed methodologies for key experiments.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine

This protocol describes a common and effective method for extracting and concentrating N-demethyl promethazine from a complex biological matrix like urine prior to LC-MS/MS analysis.

Materials:

-

Urine sample

-

Internal standard solution (e.g., deuterated N-demethyl promethazine)

-

Methanol (LC-MS grade)

-

Deionized water

-

Buffer solution (for pH adjustment)

-

SPE cartridges (e.g., mixed-mode cation exchange)

-

Elution solvent (e.g., 5% ammonium hydroxide in methanol)

-

Nitrogen evaporator

-

Reconstitution solvent (e.g., mobile phase)

Procedure:

-

Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter.

-

Internal Standard Spiking: Add a known concentration of the internal standard to an aliquot of the urine supernatant.

-

pH Adjustment: Adjust the pH of the sample as required for optimal binding to the SPE sorbent.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol and then deionized water through it.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with deionized water followed by a weak organic solvent (e.g., methanol/water mixture) to remove interfering substances.

-

Elution: Elute the analyte of interest, N-demethyl promethazine, from the cartridge using the appropriate elution solvent.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a small, precise volume of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a typical LC-MS/MS method for the sensitive and selective quantification of N-demethyl promethazine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 20 µL

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (Q1): The m/z of the protonated N-demethyl promethazine molecule.

-

Product Ions (Q3): Two or more characteristic fragment ions of N-demethyl promethazine for quantification and qualification.

-

Collision Energy: Optimized for the fragmentation of the precursor ion.

Biomarker Validation and Logical Relationships

The utility of N-demethyl promethazine as a biomarker for promethazine use is established through a logical progression of evidence. This can be visualized as a workflow that connects promethazine administration to a definitive analytical result, confirming its consumption.

The process begins with the administration of promethazine, which is then subjected to hepatic metabolism, primarily by the CYP2D6 enzyme. A key metabolic outcome is the production of N-demethyl promethazine. The presence of this metabolite in a biological sample, such as urine or blood, serves as a strong indicator of promethazine exposure.

To confirm this, a validated analytical method, such as LC-MS/MS, is employed. The method's validation ensures its accuracy, precision, sensitivity, and specificity for N-demethyl promethazine. A positive and quantifiable result from this analysis, when interpreted within the context of the metabolite's known pharmacokinetic profile, provides robust evidence of recent promethazine use.

References

Synthesis of N-desmethylpromethazine for Use as a Reference Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-desmethylpromethazine, a primary metabolite and significant impurity of the first-generation antihistamine, promethazine. The availability of a well-characterized N-desmethylpromethazine reference standard is crucial for pharmacokinetic studies, metabolism-mediated drug interaction assessments, and for ensuring the quality and safety of promethazine-containing pharmaceutical products. This document outlines the synthetic routes, detailed experimental protocols, and analytical characterization of the synthesized compound.

Introduction

N-desmethylpromethazine, also known as norpromethazine, is formed in the liver through the N-demethylation of promethazine. As a major metabolite, its quantification in biological matrices is essential for understanding the parent drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, as a potential impurity in promethazine drug substances and products, its presence must be monitored and controlled to meet regulatory requirements. This guide details the chemical synthesis of N-desmethylpromethazine, providing researchers with the necessary information to produce this compound as a reference standard for analytical and research purposes.

Synthetic Routes and Methodologies

The primary approach for the synthesis of N-desmethylpromethazine involves the selective demethylation of the tertiary amine group of promethazine. Two principal methods have been identified for this transformation: the von Braun reaction and oxidation followed by hydrolysis.

N-Demethylation via the von Braun Reaction

The von Braun reaction is a classic method for the N-dealkylation of tertiary amines using cyanogen bromide (BrCN). The reaction proceeds through a cyanamide intermediate, which is subsequently hydrolyzed to yield the secondary amine.

Reaction Scheme:

This method, while effective for many alkaloids and tertiary amines, involves the use of the highly toxic reagent cyanogen bromide, necessitating stringent safety precautions.

N-Demethylation via Oxidation

An alternative approach involves the oxidation of the N-methyl group, followed by hydrolysis. A notable method utilizes meta-chloroperbenzoic acid (m-CPBA) to achieve the N-demethylation of various phenothiazine drugs, including promethazine, in moderate yields. This method is considered a potentially safer alternative to the von Braun reaction.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of N-desmethylpromethazine.

Synthesis of N-desmethylpromethazine via N-demethylation of Promethazine

Materials:

-

Promethazine hydrochloride

-

Cyanogen bromide (Caution: Highly Toxic)

-

Anhydrous solvent (e.g., chloroform, diethyl ether)

-

Sodium bicarbonate solution

-

Hydrochloric acid or Sulfuric acid (for hydrolysis)

-

Sodium hydroxide (for neutralization and hydrolysis)

-

Organic solvents for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Preparation of Promethazine Free Base: Dissolve promethazine hydrochloride in water and basify with a sodium bicarbonate solution to a pH of approximately 9-10. Extract the promethazine free base with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent under reduced pressure to obtain the free base.

-

von Braun Reaction:

-

Dissolve the promethazine free base in an anhydrous solvent (e.g., chloroform) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of cyanogen bromide in the same anhydrous solvent to the cooled promethazine solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Hydrolysis of the Cyanamide Intermediate:

-

Upon completion of the reaction, carefully quench any excess cyanogen bromide.

-

Isolate the crude N-cyano-N-desmethylpromethazine intermediate.

-

Hydrolyze the intermediate by refluxing with an aqueous acid (e.g., hydrochloric acid or sulfuric acid) or a base (e.g., sodium hydroxide solution). The choice of acidic or basic hydrolysis will depend on the stability of the product and should be determined experimentally.

-

-

Work-up and Purification:

-

After hydrolysis, cool the reaction mixture and neutralize it.

-

Extract the crude N-desmethylpromethazine with an organic solvent.

-

Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel or by recrystallization to obtain the pure N-desmethylpromethazine.

-

-

Salt Formation (Optional): For use as a reference standard, the purified N-desmethylpromethazine free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry hydrogen chloride gas through the solution, or by adding a solution of HCl in a solvent like isopropanol. The resulting precipitate can be collected by filtration and dried.

Data Presentation

The successful synthesis of N-desmethylpromethazine should be confirmed by a suite of analytical techniques to establish its identity and purity. The following tables summarize the key chemical and physical properties of N-desmethylpromethazine and its hydrochloride salt.

Table 1: Chemical and Physical Properties of N-desmethylpromethazine

| Property | Value |

| Chemical Name | N-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine |

| Synonyms | Norpromethazine, Promethazine EP Impurity C[1] |

| Molecular Formula | C₁₆H₁₈N₂S |

| Molecular Weight | 270.39 g/mol |

| CAS Number | 37707-23-6 |

| Appearance | Solid |

Table 2: Chemical and Physical Properties of N-desmethylpromethazine Hydrochloride

| Property | Value |

| Chemical Name | N,α-dimethyl-10H-phenothiazine-10-ethanamine, monohydrochloride[1] |

| Molecular Formula | C₁₆H₁₈N₂S · HCl[1] |

| Molecular Weight | 306.85 g/mol |

| CAS Number | 60113-77-1[1] |

| Appearance | Solid |

Mandatory Visualizations

To aid in the understanding of the synthetic workflow and the chemical transformation, the following diagrams are provided.

Caption: Workflow for the synthesis of N-desmethylpromethazine HCl.

Caption: Chemical transformation from Promethazine to N-desmethylpromethazine.

Conclusion

This technical guide provides a foundational understanding of the synthesis of N-desmethylpromethazine for its use as a reference standard. The von Braun reaction remains a viable, albeit hazardous, method for this transformation. Further research into safer and more efficient demethylation procedures, such as the m-CPBA oxidation method, is warranted. The availability of a well-characterized N-desmethylpromethazine reference standard is indispensable for the pharmaceutical industry to ensure the quality, safety, and efficacy of promethazine-based medicines. Researchers undertaking this synthesis should have a strong background in synthetic organic chemistry and adhere to all necessary safety protocols, especially when handling highly toxic reagents like cyanogen bromide.

References

A Technical Guide to the Procurement and Application of Certified rac N-Demethyl Promethazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of rac N-Demethyl Promethazine Hydrochloride, a critical reference material for pharmaceutical research and development. It covers the compound's technical specifications, a standardized procurement workflow, and detailed experimental applications, designed to support professionals in analytical chemistry, pharmacology, and quality control.

Compound Overview

This compound, also known as Norpromethazine or Promethazine EP Impurity C, is the primary N-demethylated metabolite of the first-generation antihistamine, Promethazine.[1][2] As a racemic mixture, it contains equal parts of both enantiomers. In its hydrochloride salt form, it offers enhanced stability and solubility, making it ideal for use as a certified reference material (CRM) in analytical and forensic settings.[2][3] Its primary application is in the accurate identification and quantification of Promethazine and its metabolites in various biological and pharmaceutical matrices.[2][3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for laboratory handling, storage, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 60113-77-1 | [1][2][4][5] |

| Molecular Formula | C₁₆H₁₈N₂S · HCl | [1][2] |

| Molecular Weight | 306.9 g/mol | [1][2][4] |

| IUPAC Name | N-methyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride | [1][4] |

| Melting Point | 230-232°C (with decomposition) | [5] |

| Solubility | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml) | [2] |

| Appearance | White to faintly yellowish crystalline powder | [6] |

| Storage | Recommended at 2-8°C |

Procurement of Certified Reference Material

The procurement of a certified reference material is a systematic process that ensures the quality, traceability, and suitability of the standard for its intended analytical purpose. The following workflow outlines the key stages from initial identification to final verification.

Caption: A standardized workflow for procuring certified reference materials.

Supplier Selection and Certification

When sourcing this compound, it is crucial to select vendors who specialize in pharmaceutical reference standards. Reputable suppliers like LGC Standards, Cayman Chemical, or Toronto Research Chemicals (TRC) provide comprehensive documentation, including a Certificate of Analysis (CoA).[1][2]

The CoA is the primary document verifying the quality of the reference material. It should include:

-

Identity Confirmation: Verified by methods such as NMR, Mass Spectrometry (MS), and IR.

-

Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with purity levels often exceeding 98%.[2]

-

Assay: The concentration of the certified substance.

-

Traceability: Information linking the material to recognized standards (e.g., USP, EP). The designation "Promethazine EP Impurity C" signifies its status as a recognized impurity in the European Pharmacopoeia.[2][5]

Metabolic Pathway of Promethazine

rac N-Demethyl Promethazine is a product of the hepatic metabolism of Promethazine. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme system, specifically the CYP2D6 isoform.[7] The two principal Phase I metabolic reactions are N-demethylation, which yields Norpromethazine, and sulfoxidation.[7][8]

Caption: The primary metabolic pathways of Promethazine in the liver.

Experimental Protocols and Applications

The certified standard of this compound is essential for validating analytical methods used in pharmaceutical quality control and pharmacokinetic studies.

Protocol: Purity Determination by HPLC

This protocol describes a typical High-Performance Liquid Chromatography (HPLC) method for determining the purity of a test sample against the certified reference standard.

Objective: To quantify the purity of a rac N-Demethyl Promethazine sample.

Instrumentation and Conditions:

| Parameter | Specification |

| System | HPLC with UV Detector |

| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |

| Mobile Phase | Acetonitrile and 0.18 M Ammonium Acetate (pH 5.0) in a 15:85 v/v ratio[6] |

| Flow Rate | 1.0 mL/min[6] |

| Detection Wavelength | 250 nm or 254 nm[6] |

| Injection Volume | 20 µL[6] |

| Column Temperature | Ambient |

Methodology:

-

Standard Preparation: Accurately weigh and dissolve the certified this compound in the mobile phase to create a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of dilutions for a calibration curve if required.

-

Sample Preparation: Prepare the test sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

-

Analysis: Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the certified standard.

-

Calculation: Calculate the purity of the sample using the peak area ratio of the sample to the standard, as shown in the formula:

Purity (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Caption: Workflow for purity analysis using HPLC with a certified standard.

References

- 1. This compound [lgcstandards.com]

- 2. caymanchem.com [caymanchem.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. This compound | C16H19ClN2S | CID 71315401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 60113-77-1 [chemicalbook.com]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. benchchem.com [benchchem.com]

- 8. Promethazine (PIM 439) [inchem.org]

Technical Guide: Stability and Storage of N-demethyl Promethazine HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-demethyl promethazine hydrochloride (HCl). N-demethyl promethazine, also known as desmethyl promethazine or Promethazine Impurity C, is a primary metabolite and a known impurity of the first-generation antihistamine, promethazine.[1] A thorough understanding of its stability profile is crucial for the development, formulation, and quality control of promethazine-containing drug products.

Physicochemical Properties and Storage

N-demethyl promethazine HCl is a phenothiazine derivative. While detailed physicochemical data for this specific metabolite is limited in publicly available literature, general recommendations for phenothiazine derivatives include protection from light and air due to their susceptibility to oxidation.[2] The hydrochloride salt form generally enhances the aqueous solubility and stability of amine-containing compounds.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of N-demethyl promethazine HCl. The following table summarizes the recommended storage conditions based on available data.

| Parameter | Condition | Duration | Source |

| Long-term Storage | -20°C | ≥ 4 years | N/A |

| Short-term Storage | 0 - 4°C | Days to weeks | N/A |

| Pharmaceutical Analytical Impurity | 2-8°C | Not specified | N/A |

| Shipping | Ambient Temperature | A few weeks | N/A |

It is consistently advised to store the compound in a dry, dark environment within a tightly sealed container to prevent degradation from moisture and light.[3]

Solubility

The solubility of a compound is a critical factor in its formulation and analytical method development. The following table outlines the known solubility of N-demethyl promethazine HCl.

| Solvent | Solubility | Concentration | Source |

| DMSO | Sparingly soluble | 1-10 mg/ml | [1] |

| Ethanol | Sparingly soluble | 1-10 mg/ml | [1] |

Stability Profile and Degradation Pathways

N-demethyl promethazine is a known degradation product of promethazine, particularly under photolytic stress.[4] The stability of phenothiazine derivatives, including promethazine and its metabolites, is influenced by several factors such as pH, temperature, light, and the presence of oxidizing agents.[5]

Forced degradation studies on the parent compound, promethazine HCl, provide valuable insights into the potential liabilities of its metabolites. These studies typically involve exposure to acidic, basic, oxidative, thermal, and photolytic conditions.[4][6] Under oxidative stress (e.g., using hydrogen peroxide), promethazine has been shown to degrade significantly.[7]

Metabolic Pathway

N-demethylation is a key step in the hepatic metabolism of promethazine. This process, primarily mediated by cytochrome P450 enzymes, leads to the formation of N-demethyl promethazine.[8]

Experimental Protocols for Stability Assessment

While specific stability-indicating methods for N-demethyl promethazine HCl as the primary analyte are not extensively published, the analytical methods developed for promethazine HCl and its related substances are directly applicable.[6][9] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[10][11]

Forced Degradation Study Protocol

This protocol is adapted from established methods for promethazine HCl and is suitable for investigating the intrinsic stability of N-demethyl promethazine HCl.[4][7][12]

Objective: To identify potential degradation products and pathways for N-demethyl promethazine HCl under various stress conditions.

Materials:

-

N-demethyl promethazine HCl reference standard

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30%

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Purified water, HPLC grade

-

Phosphate buffer

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve N-demethyl promethazine HCl in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to obtain a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1N NaOH, and dilute to a suitable concentration for HPLC analysis.

-